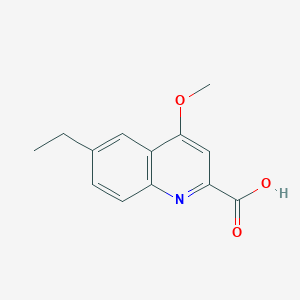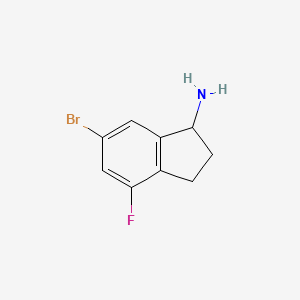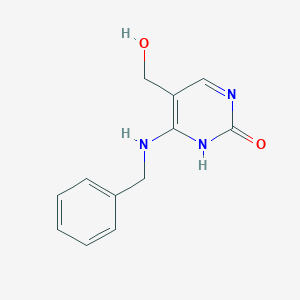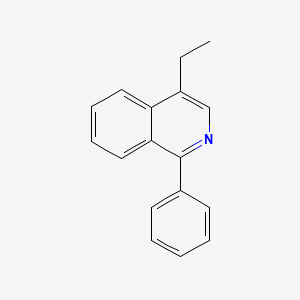
2-(Naphthalen-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)benzaldehyde is an organic compound with the molecular formula C17H12O. It consists of a benzaldehyde moiety attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-naphthol with benzaldehyde under acidic conditions. Catalysts such as ferric chloride (FeCl3) or ytterbium triflate (Yb(OTf)3) can be used to facilitate this reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(Naphthalen-2-yl)benzaldehyde finds applications in various fields:
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)benzaldehyde: Similar structure but with the naphthalene ring attached at a different position.
4-(Naphthalen-2-yl)benzaldehyde: Another positional isomer with different reactivity and properties.
Uniqueness: 2-(Naphthalen-2-yl)benzaldehyde is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.
Properties
Molecular Formula |
C17H12O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-naphthalen-2-ylbenzaldehyde |
InChI |
InChI=1S/C17H12O/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H |
InChI Key |
HOLKGBDHPGLMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)
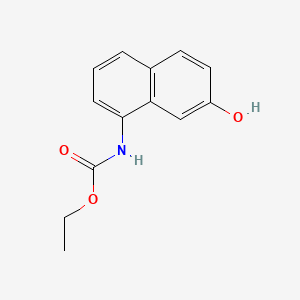
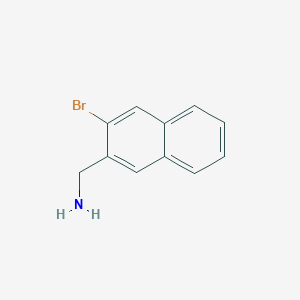
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
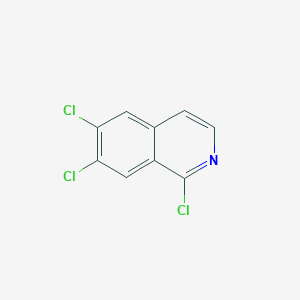
![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)
![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)
